molecular formula C13H9ClN2O4 B11948078 N-(2-Chloro-4-nitrophenyl)-3-(2-furyl)-2-propenamide CAS No. 853349-20-9

N-(2-Chloro-4-nitrophenyl)-3-(2-furyl)-2-propenamide

Cat. No.: B11948078
CAS No.: 853349-20-9
M. Wt: 292.67 g/mol
InChI Key: CSQGTADKDKYJBO-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Chloro-4-nitrophenyl)-3-(2-furyl)-2-propenamide is a complex organic compound characterized by the presence of a chloro-nitrophenyl group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-4-nitrophenyl)-3-(2-furyl)-2-propenamide typically involves the reaction of 2-chloro-4-nitroaniline with furfural in the presence of a base. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Base: Sodium hydroxide or potassium carbonate

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-4-nitrophenyl)-3-(2-furyl)-2-propenamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: N-(2-Amino-4-nitrophenyl)-3-(2-furyl)-2-propenamide.

    Substitution: this compound derivatives with various substituents.

Scientific Research Applications

N-(2-Chloro-4-nitrophenyl)-3-(2-furyl)-2-propenamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Chloro-4-nitrophenyl)-3-(2-furyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-{(1E)-[5-(2-Chloro-4-nitrophenyl)-2-furyl]methylene}morpholin-4-amine
  • 2-[(5-{2-Chloro-4-nitrophenyl}-2-furyl)methylene]malononitrile

Uniqueness

N-(2-Chloro-4-nitrophenyl)-3-(2-furyl)-2-propenamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its furan ring and chloro-nitrophenyl group make it a versatile compound for various applications.

Properties

CAS No.

853349-20-9

Molecular Formula

C13H9ClN2O4

Molecular Weight

292.67 g/mol

IUPAC Name

(E)-N-(2-chloro-4-nitrophenyl)-3-(furan-2-yl)prop-2-enamide

InChI

InChI=1S/C13H9ClN2O4/c14-11-8-9(16(18)19)3-5-12(11)15-13(17)6-4-10-2-1-7-20-10/h1-8H,(H,15,17)/b6-4+

InChI Key

CSQGTADKDKYJBO-GQCTYLIASA-N

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Canonical SMILES

C1=COC(=C1)C=CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.